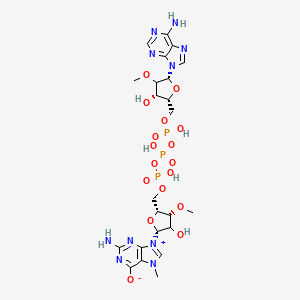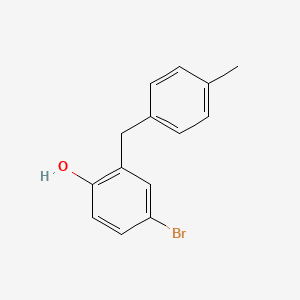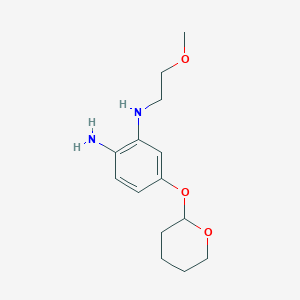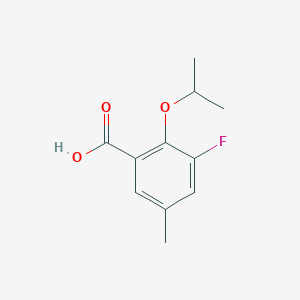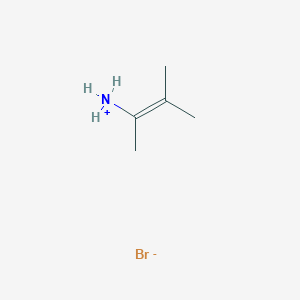
3-Methylbut-2-en-2-ylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a white to almost white crystalline powder that decomposes at temperatures between 192-193°C . This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylbut-2-en-2-ylammonium bromide can be synthesized through the reaction of trimethylvinylammonium chloride with sodium bromide. The reaction typically occurs in an aqueous solution, where the chloride ion is replaced by the bromide ion, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then subjected to crystallization or extraction processes to isolate the pure compound .
化学反応の分析
Types of Reactions: 3-Methylbut-2-en-2-ylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the bromide ion.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield trimethylvinylamine .
科学的研究の応用
3-Methylbut-2-en-2-ylammonium bromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-methylbut-2-en-2-ylammonium bromide involves its interaction with biological membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis . Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
類似化合物との比較
Tetrabutylammonium Bromide: Another quaternary ammonium compound with similar properties but different applications, often used as a phase-transfer catalyst.
Trimethylvinylammonium Chloride: Similar in structure but with a chloride ion instead of bromide, used in similar chemical reactions.
Uniqueness: 3-Methylbut-2-en-2-ylammonium bromide is unique due to its specific reactivity and applications in both organic synthesis and industrial processes. Its ability to participate in a variety of chemical reactions and its effectiveness in disrupting biological membranes make it a valuable compound in multiple fields .
特性
分子式 |
C5H12BrN |
|---|---|
分子量 |
166.06 g/mol |
IUPAC名 |
3-methylbut-2-en-2-ylazanium;bromide |
InChI |
InChI=1S/C5H11N.BrH/c1-4(2)5(3)6;/h6H2,1-3H3;1H |
InChIキー |
FBTZVOUPTROEGH-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)[NH3+])C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


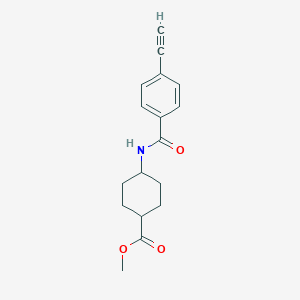
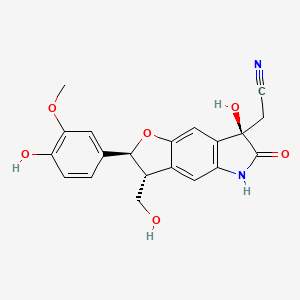
![(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone](/img/structure/B14764792.png)
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate](/img/structure/B14764802.png)

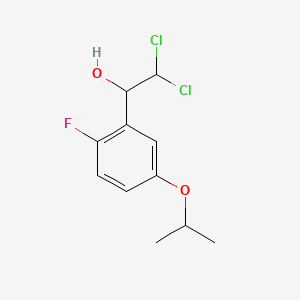
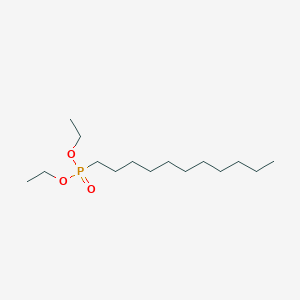
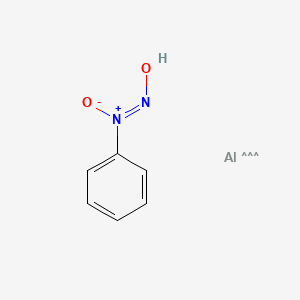
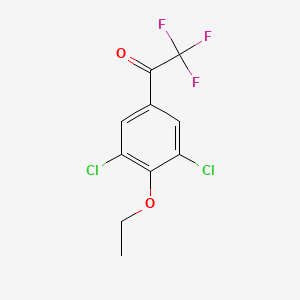
![(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol](/img/structure/B14764847.png)
